molecular formula C26H44NNaO7S B192405 Sodium taurocholate CAS No. 145-42-6

Sodium taurocholate

Cat. No. B192405
CAS RN: 145-42-6
M. Wt: 537.7 g/mol
InChI Key: JAJWGJBVLPIOOH-IZYKLYLVSA-M
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Description

Sodium taurocholate is the sodium salt of taurocholic acid, a bile acid composed of cholic acid and taurine . It is used as a detergent for the solubilization of lipids and membrane-bound proteins . It is also the chief ingredient of the bile of carnivorous animals .


Synthesis Analysis

Sodium taurocholate is synthesized from cholic acid and taurine . The synthesis process involves the conjugation of cholic acid with taurine .


Molecular Structure Analysis

The molecular formula of Sodium taurocholate is C26H44NNaO7S . Its average mass is 537.685 Da and its monoisotopic mass is 537.273621 Da .


Chemical Reactions Analysis

Sodium taurocholate acts as a detergent to solubilize fats for absorption and is itself absorbed . It is the main end product of cholesterol catabolism . During enterohepatic circulation, bile taurocholic acid is converted by microorganisms to taurodeoxycholic acid and deoxycholic acid .


Physical And Chemical Properties Analysis

Sodium taurocholate is a white to off-white powder . It has a density of 1.177 g/cm3 at 22.5 °C and a melting point of 230 °C . It is soluble in water, with a solubility of > 250 g/L at 20 °C .

Scientific Research Applications

Hepatic Function and Bile Salt Metabolism

Sodium taurocholate plays a significant role in hepatic function and bile salt metabolism. Studies demonstrate its impact on hepatic extraction and secretion, emphasizing its importance in liver physiology. For instance, O'Máille, Richards, and Short (1967) showed the hepatic extraction of taurocholate in dogs (O'Máille, Richards, & Short, 1967). Herz, Paumgartner, and Preisig (1976) observed the inhibition of bile formation by high doses of taurocholate in rat livers, indicating a dose-dependent effect (Herz, Paumgartner, & Preisig, 1976).

Gastrointestinal and Pancreatic Effects

Sodium taurocholate impacts gastrointestinal and pancreatic functions. For example, Rees, Garner, and Turnberg (1982) studied its effect on acid and alkaline secretion in the rabbit gastric fundus, revealing its role in gastric mucosal reactions (Rees, Garner, & Turnberg, 1982). Aho, Koskensalo, and Nevalainen (1980) discovered that sodium taurocholate-induced acute haemorrhagic pancreatitis in rats, offering insights into its pathological effects on the pancreas (Aho, Koskensalo, & Nevalainen, 1980).

Influence on Hormone Secretion and Blood Glucose

Sodium taurocholate can influence hormone secretion and blood glucose levels. Adrian et al. (2012) found that rectal taurocholate increased L cell and insulin secretion while decreasing blood glucose and food intake in obese type 2 diabetic volunteers (Adrian et al., 2012).

Impact on Drug Absorption

The compound also plays a role in enhancing drug absorption. Yu et al. (2016) demonstrated the enhancement effect of sodium taurocholate on the absorption of cefquinome in both Caco-2 cells and rats, highlighting its potential in improving drug delivery (Yu et al., 2016).

Safety And Hazards

Sodium taurocholate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .

Future Directions

Research is ongoing to understand the role of Sodium taurocholate in various biological processes and diseases. For example, it has been used to study the interaction between peptide drugs and permeation enhancers in the presence of intestinal bile salts . Another study investigated the metabolic effect of blocking Sodium taurocholate co-transporting polypeptide in hypercholesterolemic humans .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJWGJBVLPIOOH-IZYKLYLVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81-24-3 (Parent)
Record name Sodium taurocholate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium taurocholate

CAS RN

145-42-6, 345909-26-4
Record name Sodium taurocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-[[(3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-trihydroxy-24-oxocholan-24-yl]amino]-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium N-choloyltaurinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.140
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium taurocholate hydrate
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Record name SODIUM TAUROCHOLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33,700
Citations
JL Boyer, RL Scheig, G Klatskin - The Journal of Clinical …, 1970 - Am Soc Clin Investig
… The sodium taurocholate preparation, obtained from Mann … during a constant infusion of sodium taurocholate (30 ,moles/ hr). … Sodium taurocholate was infused as described above, to …
Number of citations: 115 www.jci.org
KH Wilson, MJ Kennedy, FR Fekety - Journal of clinical …, 1982 - Am Soc Microbiol
… We substituted 0.1% sodium taurocholate for the 2.5% egg yolk in CCFA and compared the growth of 15 isolates of C. difficile on the resulting medium with growth on conventional …
Number of citations: 370 journals.asm.org
TK Chaudhury, A Robert - Digestive Diseases and Sciences, 1980 - Springer
Acifified sodium taurocholate, 80 mmol given orally to rats, produced extensive gastric lesions within 1 hr. A variety of mild irritants (0.15–0.35 N HCl; 10–25% ethanol; 5 mmol of …
Number of citations: 197 link.springer.com
GW Tannock, JM Bateup, HF Jenkinson - Microbial ecology, 1997 - Springer
The effect on growth of a conjugated bile salt (sodium taurocholate) at physiological concentration was determined using cultures of Lactobacillus strains of murine origin. The bile salt …
Number of citations: 40 link.springer.com
RF Raicht, BI Cohen, EH Mosbach - Gastroenterology, 1974 - Elsevier
… This report investigates the effect of feeding sodi urn ta urochendeoxycholate and sodium taurocholate on cholesterol absorption in the rat. Our data suggest that sodium taurocholate …
Number of citations: 49 www.sciencedirect.com
K Kusterer, M Enghofer, S Zendler… - American Journal …, 1991 - journals.physiology.org
… within seconds in sodium taurocholate-induced pancreatitis in … and volumes of sodium taurocholate to induce acute pancreati… model the presence of sodium taurocholate is necessary to …
Number of citations: 116 journals.physiology.org
MA Rub, N Azum, F Khan, AM Asiri - The Journal of Chemical …, 2018 - Elsevier
… Amid all, herein, we reveal the cmc values of sodium taurocholate (NaTaC) and sodium salt of ibuprofen (NaIBU) in pure form along with their mixtures in the various ratio in aqueous as …
Number of citations: 151 www.sciencedirect.com
SP Peters, P Coyle, RH Glew - Archives of biochemistry and biophysics, 1976 - Elsevier
… of the detergent sodium taurocholate. The inclusion of sodium taurocholate in assays using … :P-glucosidase activity because sodium taurocholate inhibits the nonspecific P-glucosidase …
Number of citations: 241 www.sciencedirect.com
B Stieger - Drug transporters, 2011 - Springer
… Uptake of bile salts into hepatocytes occurs largely in a sodium-dependent manner by the sodium taurocholate cotransporting polypeptide NTCP. The transport properties of NTCP have …
Number of citations: 309 link.springer.com
HJ Aho, TJ Nevalainen, RLP Lindberg… - Scandinavian journal of …, 1980 - Taylor & Francis
… Procaine hydrochloride reduced significantly the mortality in sodium-taurocholate-induced acute pancreatitis in the present study. Schroder et al. (35) reported that another local …
Number of citations: 816 www.tandfonline.com

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